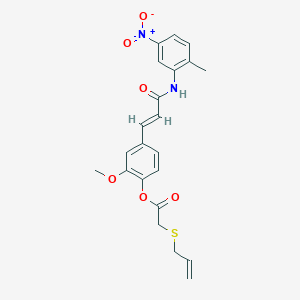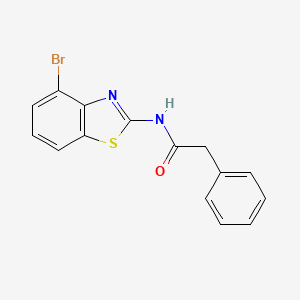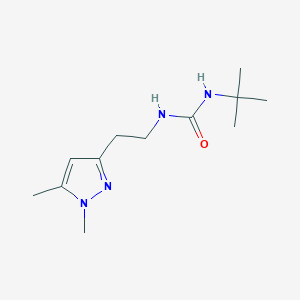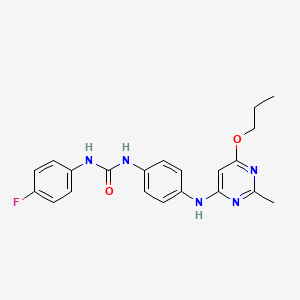![molecular formula C26H24FNO4S B2458290 1-[(2-fluorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one CAS No. 866844-88-4](/img/structure/B2458290.png)
1-[(2-fluorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-fluorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials may include 2-fluorobenzyl chloride, 4-isopropylbenzenesulfonyl chloride, and 6-methoxyquinoline. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the 2-fluorobenzyl group.
Sulfonylation: to attach the 4-isopropylphenylsulfonyl group.
Methoxylation: to introduce the methoxy group at the 6-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation products: Quinoline N-oxide derivatives.
Reduction products: Sulfide derivatives.
Substitution products: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: As a ligand in transition metal-catalyzed reactions.
Organic synthesis: Intermediate for the synthesis of more complex molecules.
Biology
Antimicrobial agents: Potential use as an antimicrobial compound.
Enzyme inhibitors: Possible application as an inhibitor of specific enzymes.
Medicine
Drug development: Exploration as a lead compound for the development of new pharmaceuticals.
Diagnostic agents: Potential use in diagnostic imaging.
Industry
Material science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one would depend on its specific application. In medicinal chemistry, it may act by:
Binding to molecular targets: Such as enzymes or receptors.
Inhibiting biological pathways: By blocking key steps in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine.
Benzyl derivatives: Compounds with similar benzyl groups.
Sulfonyl derivatives: Compounds with sulfonyl functional groups.
Uniqueness
1-[(2-fluorophenyl)methyl]-6-methoxy-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4S/c1-17(2)18-8-11-21(12-9-18)33(30,31)25-16-28(15-19-6-4-5-7-23(19)27)24-13-10-20(32-3)14-22(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHSHUMBQYUXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
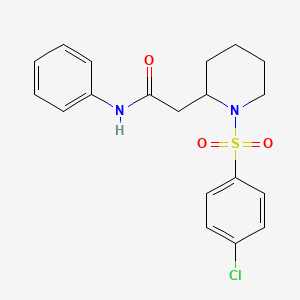
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide](/img/structure/B2458210.png)
![3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458212.png)
![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458214.png)
![9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2458215.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2458217.png)
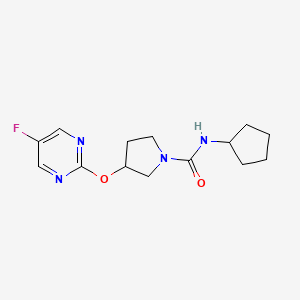
![4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2458219.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-pentylthiophene-2-carboxamide](/img/structure/B2458220.png)
![5-(Aminomethyl)-6-oxaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2458221.png)
